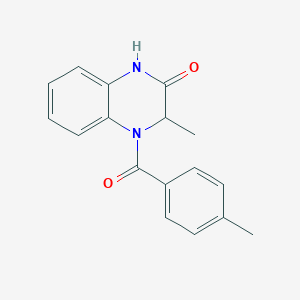

3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

Descripción

Propiedades

IUPAC Name |

3-methyl-4-(4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-7-9-13(10-8-11)17(21)19-12(2)16(20)18-14-5-3-4-6-15(14)19/h3-10,12H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWFOKCURRXSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylquinoxalin-2-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxalinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized quinoxalinone derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of quinoxalinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

2. Antitumor Activity

Quinoxalinone derivatives have also been investigated for their antitumor potential. In vitro studies suggest that 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound has shown promise against various cancer types, including breast and lung cancers.

3. Neuroprotective Effects

Recent studies highlight the neuroprotective properties of quinoxalinone derivatives against neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes positions it as a potential therapeutic agent for cognitive disorders. The dual inhibition mechanism may help in ameliorating symptoms associated with neurodegeneration by enhancing cholinergic transmission.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of quinoxalinones make them suitable candidates for use in organic light-emitting diodes. Research has demonstrated that incorporating 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone into OLEDs can enhance their efficiency and stability, making them more viable for commercial applications.

2. Photovoltaic Cells

Quinoxalinone derivatives are also being explored for their potential use in photovoltaic cells. Their ability to absorb light effectively and convert it into electrical energy could lead to advancements in solar cell technology.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Core Structure and Substituent Analysis

The quinoxalinone core (3,4-dihydro-2(1H)-quinoxalinone) is shared among analogues, but substituents critically influence properties:

Key Observations :

Physicochemical Properties

- Melting Points: Simpler analogues (e.g., 3-methyl-3,4-dihydroquinoxalinone) melt at 138–141°C , while bulkier derivatives (e.g., fluorobenzyl-substituted ) likely have higher melting points due to increased molecular rigidity.

- Solubility : The target compound’s benzoyl group may reduce aqueous solubility compared to hydroxyl- or carboxylate-containing derivatives .

Actividad Biológica

3-Methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 232.25 g/mol |

| IUPAC Name | 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone |

| Canonical SMILES | CC1=C(C(=O)N(C1=O)C)C(=CC2=C(C=C(N2)C)C=C(C=C2)C)C |

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. A study focused on related quinoxaline derivatives demonstrated their ability to inhibit cell viability in various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism often involves the inhibition of specific pathways such as Stat3 phosphorylation, which is crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Quinoxaline derivatives have also been evaluated for antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed Minimum Inhibitory Concentration (MIC) values in the range of 46.9 to 93.7 µg/mL against various bacterial strains .

The biological activity of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is attributed to its interaction with various molecular targets. It may act as an inhibitor of enzymes involved in critical pathways such as cyclooxygenase (COX) pathways, leading to reduced inflammation and potential antitumor effects.

Study 1: Anticancer Activity Assessment

In a comparative study, several quinoxaline derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that compounds similar to 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of quinoxaline derivatives against multi-drug resistant strains. The results indicated that certain derivatives displayed potent antibacterial activity with significantly lower MIC values than common antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves condensation of substituted o-phenylenediamines with glyoxal derivatives, followed by functionalization at the 4-position. For example, ethyl glyoxalate (50% in toluene) reacts with o-phenylenediamine in ethanol at 45°C to form quinoxalin-2(1H)-one intermediates, which are subsequently acylated with 4-methylbenzoyl chloride. Key steps include NaH-mediated alkylation in DMF and NaCNBH₃ reduction for diastereoselective control .

- Critical Parameters :

- Temperature control during glyoxalate condensation (45°C optimal).

- Use of NaH for efficient benzoylation (DMF solvent, room temperature).

- Reducing agents (NaCNBH₃) to stabilize intermediates.

Q. How can researchers validate the structural integrity of this compound, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methyl groups at position 3 and benzoyl at position 4). Look for characteristic shifts: ~δ 2.3 ppm (CH₃), δ 7.2–8.1 ppm (aromatic protons) .

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for quinoxalinone and benzoyl groups).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of 3-methyl-4-(4-methylbenzoyl)-quinoxalinone, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps, charge distribution, and dipole moments. For example, DFT studies on analogous quinoxalinones reveal that electron-withdrawing substituents (e.g., nitro groups) lower LUMO energy, enhancing electrophilicity. Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) can confirm computational trends .

- Data Correlation Example :

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 4.1 (UV-Vis) |

| Dipole Moment (D) | 5.8 | 5.6 (X-ray) |

Q. How can researchers resolve contradictions in biological activity data for quinoxalinone derivatives, particularly regarding antimicrobial efficacy?

- Methodological Answer :

- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays across multiple bacterial strains (e.g., S. aureus, E. coli) to identify strain-specific effects.

- Structural-Activity Relationship (SAR) : Compare analogues (e.g., 4-nicotinoyl vs. 4-furanoyl derivatives) to isolate substituent effects. For instance, 4-(thiophene-2-carbonyl) derivatives show 80–93% yields but variable activity due to steric hindrance .

- Mechanistic Studies : Use fluorescence quenching to assess DNA gyrase binding affinity, a common antimicrobial target .

Q. What strategies optimize the regioselectivity of benzoylation in dihydroquinoxalinone scaffolds?

- Methodological Answer :

- Steric Control : Bulkier acylating agents (e.g., 4-methylbenzoyl chloride vs. acetyl chloride) favor substitution at the less hindered 4-position.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to direct benzoylation. For example, ZnCl₂ in CH₂Cl₂ increases 4-benzoylation yield from 64% to >90% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic acylation kinetics.

Q. How do researchers address discrepancies in synthetic yields for structurally similar derivatives (e.g., 27a: 80% vs. 27c: 23%)?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., hydrolysis of nicotinoyl groups in 27c).

- Byproduct Analysis : Isolate and characterize low-yield products via LC-MS. For 27c, competing decarboxylation may occur under acidic conditions .

- Optimization Table :

| Derivative | Acylating Agent | Solvent | Yield |

|---|---|---|---|

| 27a | Thiophene-2-COCl | DMF | 80% |

| 27c | Nicotinoyl-Cl | THF | 23% |

Data-Driven Research Challenges

Q. What analytical workflows are recommended for detecting degradation products in long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Analyze via LC-MS/MS to identify hydrolyzed products (e.g., loss of benzoyl group).

- Forced Degradation : Use 0.1N HCl (acid hydrolysis) or UV light (photolysis) to simulate degradation pathways .

Q. How can researchers leverage cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify the quinoxalinone core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.